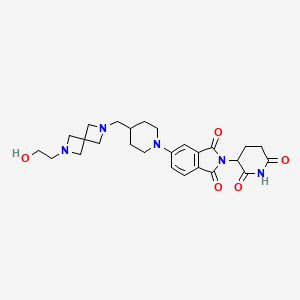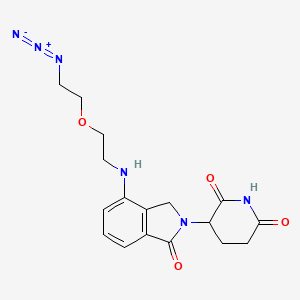
2-(1-octyl-5-o-tolyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of J1-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) , polyethylene glycol (PEG300) , and Tween 80 as solvents . The compound is typically stored at -20°C in powder form and at -80°C in solvent form to maintain its stability .
Chemical Reactions Analysis
J1-1 undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group by a nucleophile.
Oxidation reactions: J1-1 can be oxidized using reagents such as potassium permanganate and chromium trioxide .
Reduction reactions: Reduction of J1-1 can be achieved using sodium borohydride or lithium aluminum hydride .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
J1-1 has been extensively studied for its antiviral properties. It exhibits broad-spectrum antiviral activity against enveloped viruses, including influenza A virus , respiratory syncytial virus , severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) , and herpes simplex virus types 1 and 2 . Additionally, J1-1 has shown potential anticancer activity by inhibiting isoprenyl carboxyl methyltransferase (ICMT) with an IC50 value of 1.0 μM .
Mechanism of Action
The primary mechanism of action of J1-1 involves its interaction with the hemagglutinin HA2 subunit of the influenza virus, thereby blocking membrane fusion and preventing viral entry into host cells . This mechanism is crucial for its antiviral activity. In the context of cancer, J1-1 inhibits ICMT, which is involved in the post-translational modification of Ras proteins , thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
J1-1 is unique in its dual antiviral and anticancer activities. Similar compounds include:
Cysmethynil: Another ICMT inhibitor with anticancer properties.
Oseltamivir: An antiviral drug used to treat influenza, but with a different mechanism of action targeting the neuraminidase enzyme .
Remdesivir: An antiviral drug used to treat COVID-19, targeting the RNA-dependent RNA polymerase .
J1-1 stands out due to its broad-spectrum antiviral activity and its potential use in treating multiple viral infections and cancers.
Properties
Molecular Formula |
C25H32N2O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[5-(2-methylphenyl)-1-octylindol-3-yl]acetamide |
InChI |
InChI=1S/C25H32N2O/c1-3-4-5-6-7-10-15-27-18-21(17-25(26)28)23-16-20(13-14-24(23)27)22-12-9-8-11-19(22)2/h8-9,11-14,16,18H,3-7,10,15,17H2,1-2H3,(H2,26,28) |
InChI Key |
NZQMPLDBGMZRGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC=C3C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


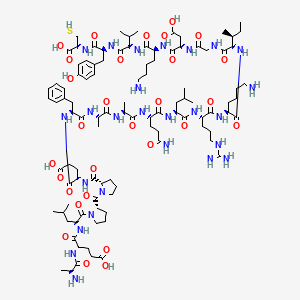
![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)
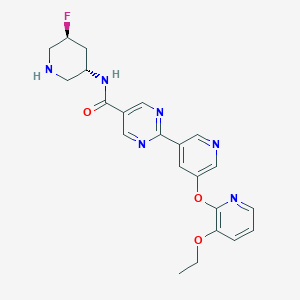
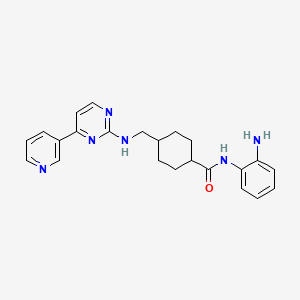
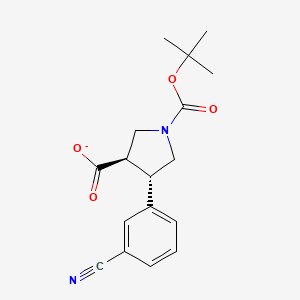
![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)
![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)

![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)

![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)
